molecular formula C10H9F3O2 B13476928 2,2,2-Trifluoro-1-(2-methoxy-3-methylphenyl)ethan-1-one

2,2,2-Trifluoro-1-(2-methoxy-3-methylphenyl)ethan-1-one

Cat. No.: B13476928
M. Wt: 218.17 g/mol
InChI Key: MKXFDYZRBJEKHZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxy-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H9F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group (CF3) attached to a phenyl ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-3-methylphenyl)ethan-1-one typically involves the reaction of 2-methoxy-3-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{2-methoxy-3-methylbenzaldehyde} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxy-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxy-3-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H9F3O2/c1-6-4-3-5-7(8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3

InChI Key

MKXFDYZRBJEKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(F)(F)F)OC

Origin of Product

United States

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